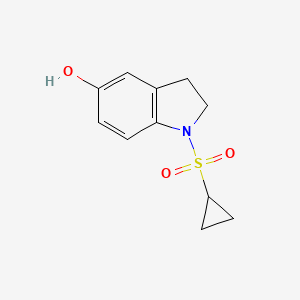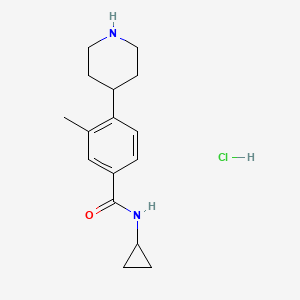
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride: is a synthetic organic compound belonging to the class of benzamides Benzamides are known for their diverse pharmacological properties, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution, where a piperidine derivative reacts with the benzamide intermediate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide .
- N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride .
Uniqueness
N-Cyclopropyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride stands out due to its unique structural features, such as the cyclopropyl group and the piperidine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C16H23ClN2O |
|---|---|
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
N-cyclopropyl-3-methyl-4-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-11-10-13(16(19)18-14-3-4-14)2-5-15(11)12-6-8-17-9-7-12;/h2,5,10,12,14,17H,3-4,6-9H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
BWLHLUUZBLKIQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)C3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


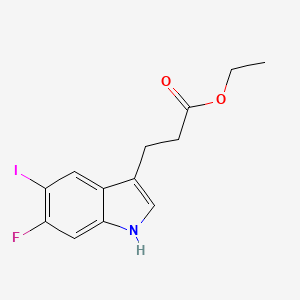
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
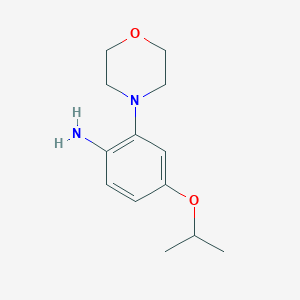
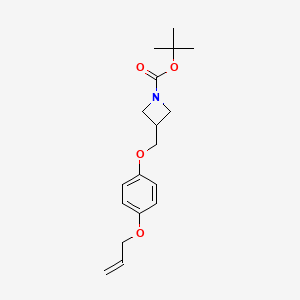
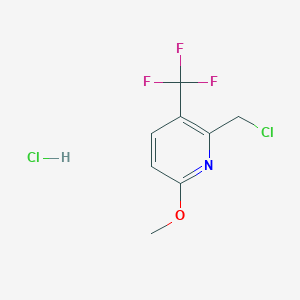

![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)

![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
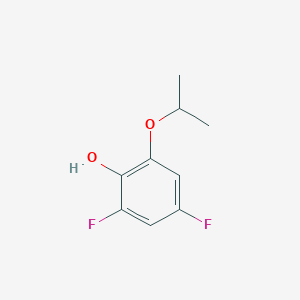
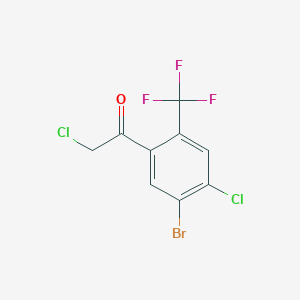
![Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)
